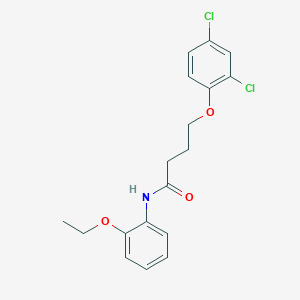
2,3,4-trifluoro-N-(2-furylmethyl)benzamide
Overview
Description
2,3,4-trifluoro-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-(2-furylmethyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, 2,3,4-trifluoro-N-(2-furylmethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2,3,4-trifluoro-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of various oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
2,3,4-trifluoro-N-(2-furylmethyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor activity, which makes it a potential candidate for the development of novel cancer therapies. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2,3,4-trifluoro-N-(2-furylmethyl)benzamide. One area of research could focus on the development of novel formulations to improve the solubility and bioavailability of this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify potential molecular targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, 2,3,4-trifluoro-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for the development of novel cancer therapies and other therapeutic applications.
Scientific Research Applications
2,3,4-trifluoro-N-(2-furylmethyl)benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
properties
IUPAC Name |
2,3,4-trifluoro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-9-4-3-8(10(14)11(9)15)12(17)16-6-7-2-1-5-18-7/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNCBZGKHAUEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trifluoro-N-(furan-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)
![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4762503.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4762515.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4762519.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4762523.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4762524.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)


![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)